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3-Bromo-1-tosyl-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1287646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-1-tosyl-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and

drug discovery. The 7-azaindole scaffold is a common pharmacophore, and its derivatives are

explored for various therapeutic applications. This technical guide provides a summary of the

available spectral data and synthetic methodology for 3-Bromo-1-tosyl-7-azaindole. Despite a

thorough literature search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry

data for the title compound could not be located. However, this guide presents the synthetic

route and the spectral characterization of its direct precursor, 3-Bromo-7-azaindole, along with

generalized experimental protocols.

Synthesis
The preparation of 3-Bromo-1-tosyl-7-azaindole is typically achieved through a two-step

synthesis starting from 7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridine).

Bromination: The first step involves the selective bromination of the 7-azaindole ring at the 3-

position. This is commonly achieved using a brominating agent such as N-bromosuccinimide

(NBS) in a suitable solvent like dimethylformamide (DMF).
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Tosylation: The subsequent step is the tosylation of the nitrogen atom of the pyrrole ring in 3-

Bromo-7-azaindole. This is typically carried out by reacting the precursor with p-

toluenesulfonyl chloride (TsCl) in the presence of a base.

Spectral Data
As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, and

MS) for 3-Bromo-1-tosyl-7-azaindole is not publicly available. However, the spectral data for its

immediate precursor, 3-Bromo-7-azaindole, has been reported and is presented below.

NMR Data for 3-Bromo-7-azaindole (Precursor)
The following tables summarize the proton and carbon nuclear magnetic resonance spectral

data for 3-Bromo-7-azaindole.

Table 1: ¹H NMR Spectral Data of 3-Bromo-7-azaindole

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

12.07 broad singlet -

8.29 doublet of doublets 4.7, 1.5

7.83 doublet of doublets 7.9, 1.5

7.70 singlet -

7.16 doublet of doublets 7.9, 4.7

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectral Data of 3-Bromo-7-azaindole
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Chemical Shift (δ) ppm

147.2

143.9

126.4

125.6

118.7

116.3

87.1

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Mass Spectrometry Data
No specific experimental mass spectrometry data for 3-Bromo-1-tosyl-7-azaindole was

identified in the reviewed literature. For a compound with the molecular formula

C₁₄H₁₁BrN₂O₂S, the expected monoisotopic mass would be approximately 350.97 g/mol .

Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data, which would be

applicable for the characterization of 3-Bromo-1-tosyl-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the compound would be prepared by dissolving approximately 5-10 mg of the

sample in a suitable deuterated solvent, such as chloroform-d or dimethyl sulfoxide-d₆,

containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be

recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry (MS)
Mass spectra would be obtained using a high-resolution mass spectrometer, typically

employing electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in
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a solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or

after separation using liquid chromatography. The data would be analyzed to determine the

accurate mass of the protonated molecule [M+H]⁺.

Synthetic Workflow
The synthetic pathway from the starting material, 7-azaindole, to the final product, 3-Bromo-1-

tosyl-7-azaindole, is illustrated in the following diagram.

Synthesis of 3-Bromo-1-tosyl-7-azaindole

7-Azaindole 3-Bromo-7-azaindoleNBS, DMF 3-Bromo-1-tosyl-7-azaindoleTsCl, Base

Click to download full resolution via product page

Caption: Synthetic route to 3-Bromo-1-tosyl-7-azaindole from 7-azaindole.

To cite this document: BenchChem. [Spectral and Synthetic Overview of 3-Bromo-1-tosyl-7-
azaindole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287646#spectral-data-for-3-bromo-1-tosyl-7-
azaindole-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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